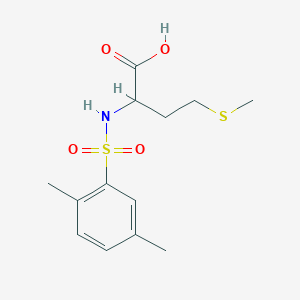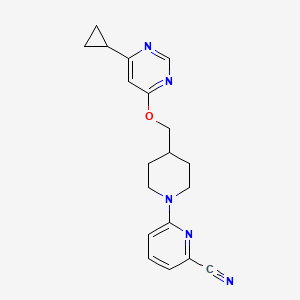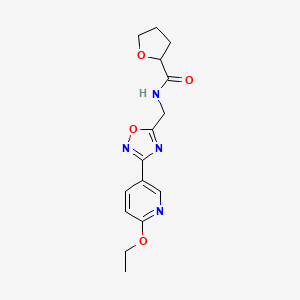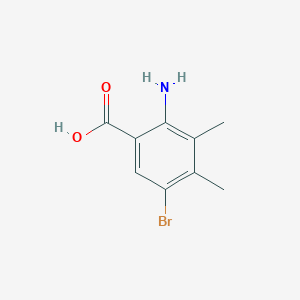![molecular formula C25H19N5OS B2374806 N-(cyanomethyl)-2-[(5,6-diphenyl-1,2,4-triazin-3-yl)sulfanyl]-N-phenylacetamide CAS No. 1180320-08-4](/img/structure/B2374806.png)
N-(cyanomethyl)-2-[(5,6-diphenyl-1,2,4-triazin-3-yl)sulfanyl]-N-phenylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(cyanomethyl)-2-[(5,6-diphenyl-1,2,4-triazin-3-yl)sulfanyl]-N-phenylacetamide, also known as CTZ, is a novel compound that has gained attention in scientific research due to its potential therapeutic applications. CTZ is a white solid that is soluble in organic solvents and has a molecular weight of 469.61 g/mol.
Applications De Recherche Scientifique
Glutaminase Inhibitors for Cancer Therapy
Bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs, acting as potent and selective allosteric inhibitors of kidney-type glutaminase (GLS), have shown promise in cancer therapy. SAR studies of BPTES analogs identified compounds with similar potency and better solubility, highlighting their potential in attenuating the growth of human lymphoma B cells both in vitro and in mouse xenograft models (Shukla et al., 2012).
Antimicrobial Heterocycles
The synthesis of heterocycles incorporating a sulfamoyl moiety from cyanoacetamides has demonstrated significant in vitro antibacterial and antifungal activities. This research highlights the potential of cyanoacetamides in developing new antimicrobial agents (Darwish et al., 2014).
Carbonic Anhydrase II Inhibitors
Novel N,N''-diaryl cyanoguanidines were synthesized and shown to be potent inhibitors against the human carbonic anhydrase isoform II, with low nanomolar inhibition constants. These findings suggest their potential as antiglaucoma agents due to the high selectivity for isoform II over other isoforms (Akocak et al., 2018).
Anticancer Sulfonylacetamides
Research into sulfanilamide derivatives has explored their crystal structures and evaluated their antibacterial and antifungal activities, albeit with limited success in antifungal applications. The study of these compounds' structural properties and thermal behaviors provides insights into designing more effective antimicrobial and potentially anticancer agents (Lahtinen et al., 2014).
Propriétés
IUPAC Name |
N-(cyanomethyl)-2-[(5,6-diphenyl-1,2,4-triazin-3-yl)sulfanyl]-N-phenylacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19N5OS/c26-16-17-30(21-14-8-3-9-15-21)22(31)18-32-25-27-23(19-10-4-1-5-11-19)24(28-29-25)20-12-6-2-7-13-20/h1-15H,17-18H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWBDPUYYLRQCJS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N=NC(=N2)SCC(=O)N(CC#N)C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19N5OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(cyanomethyl)-2-[(5,6-diphenyl-1,2,4-triazin-3-yl)sulfanyl]-N-phenylacetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-methyl-3-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]oxolan-2-one](/img/structure/B2374724.png)

![3,4-diethoxy-N-[2-(2-methylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2374726.png)

![1-[4-(1,3-Benzodioxol-5-yloxy)-2-butynyl]-4-methylpiperazinium dichloride](/img/structure/B2374730.png)




![4-[(5E)-5-(furan-2-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(4-phenyl-1,3-thiazol-2-yl)butanamide](/img/structure/B2374739.png)



